An In-depth Technical Guide to 3,3-Dimethylbutan-2-amine Hydrochloride (CAS 31519-54-7)
An In-depth Technical Guide to 3,3-Dimethylbutan-2-amine Hydrochloride (CAS 31519-54-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,3-Dimethylbutan-2-amine hydrochloride, a chiral amine of significant interest in pharmaceutical and organic synthesis. As a valuable building block, its unique structural features and stereochemistry are pivotal in the development of complex molecular architectures. This document delves into its chemical and physical properties, provides detailed synthetic and analytical protocols, and explores its applications in the field of drug development.
Chemical and Physical Properties
3,3-Dimethylbutan-2-amine hydrochloride is the salt of a sterically hindered primary amine. The presence of a bulky tert-butyl group adjacent to the chiral center imparts specific conformational constraints and influences its reactivity and utility in asymmetric synthesis.
| Property | Value | Source(s) |
| CAS Number | 31519-54-7 | [1][2][3] |
| Molecular Formula | C₆H₁₆ClN | [2] |
| Molecular Weight | 137.65 g/mol | [2] |
| IUPAC Name | (2R)-3,3-dimethylbutan-2-amine;hydrochloride | [2] |
| Synonyms | (R)-3,3-dimethylbutan-2-amine hydrochloride, (R)-Pinacolylamine hydrochloride | |
| Appearance | White to yellow powder or crystals | |
| Melting Point | 289-292 °C | [4] |
| Storage | Inert atmosphere, 2-8°C |
Synthesis and Purification
The synthesis of 3,3-Dimethylbutan-2-amine hydrochloride is most commonly achieved through the reductive amination of the corresponding ketone, 3,3-dimethyl-2-butanone (pinacolone). This method offers a direct and efficient route to the desired amine. Subsequent treatment with hydrochloric acid affords the stable hydrochloride salt.
Synthetic Pathway: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the conversion of a carbonyl group to an amine via an imine intermediate.[2] This one-pot reaction is favored for its efficiency and relatively mild conditions.
Caption: General workflow for the synthesis of 3,3-Dimethylbutan-2-amine hydrochloride.
Detailed Experimental Protocol: Synthesis
Materials:
-
3,3-Dimethyl-2-butanone (Pinacolone)
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (concentrated and ethereal solution)
-
Sodium hydroxide (aqueous solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Imine Formation and Reduction: In a round-bottom flask, dissolve 3,3-dimethyl-2-butanone (1.0 eq) and ammonium acetate (3.0 eq) in methanol. Stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of aqueous sodium hydroxide until the solution is basic (pH > 10).
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 3,3-dimethylbutan-2-amine.
-
Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3,3-Dimethylbutan-2-amine hydrochloride as a white to off-white solid.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and enantiomeric excess of 3,3-Dimethylbutan-2-amine hydrochloride. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the hydrochloride salt will show characteristic shifts due to the protonation of the amine. The protons on the carbon adjacent to the ammonium group (CH-NH₃⁺) will be deshielded and appear as a multiplet. The bulky tert-butyl group will exhibit a sharp singlet, and the methyl group on the chiral center will appear as a doublet. The ammonium protons (NH₃⁺) will typically appear as a broad singlet.[5]
-
¹³C NMR: The carbon spectrum will show distinct signals for each of the six carbon atoms. The carbon atom bonded to the ammonium group will be shifted downfield.[6][7][8]
Infrared (IR) Spectroscopy:
The IR spectrum of an amine salt is characterized by a broad and strong absorption band in the 3200-2800 cm⁻¹ region, corresponding to the N-H stretching vibrations of the ammonium group.[4] This broadness is a result of strong intermolecular hydrogen bonding.[4] Other characteristic peaks include C-H stretching and bending vibrations.[4][9][10][11][12]
Chromatographic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for assessing the purity of the free amine. Derivatization may be necessary to improve the chromatographic properties of the amine.
Caption: A typical workflow for the GC-MS analysis of amines.
Chiral High-Performance Liquid Chromatography (HPLC):
Determining the enantiomeric purity is critical for applications in asymmetric synthesis and drug development. Chiral HPLC is the method of choice for this analysis. Since the amine lacks a strong chromophore, derivatization with a UV-active or fluorescent tag is often required.
Detailed Experimental Protocol: Chiral HPLC
Materials:
-
3,3-Dimethylbutan-2-amine hydrochloride sample
-
Chiral derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Chiral HPLC column (e.g., polysaccharide-based stationary phase)
Procedure:
-
Derivatization: React the 3,3-Dimethylbutan-2-amine hydrochloride sample with the chiral derivatizing agent according to established protocols to form diastereomeric derivatives.
-
Sample Preparation: Dissolve the resulting diastereomers in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: A suitable polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of TFA (e.g., 0.1%). The exact ratio will need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the derivatizing agent.
-
-
Analysis: Inject the prepared sample and analyze the resulting chromatogram. The two diastereomers should be well-resolved, allowing for the determination of the enantiomeric excess (% ee).
Applications in Research and Drug Development
Chiral amines are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs).[13][][15][16][17][18] The stereochemistry of these amines often dictates the biological activity and safety profile of the final drug molecule. 3,3-Dimethylbutan-2-amine, with its unique steric hindrance, can impart specific properties to a drug candidate, influencing its binding to target receptors and its metabolic stability.
While specific examples of marketed drugs containing the 3,3-Dimethylbutan-2-amine moiety are not readily found in the public domain, its structural motif is of interest to medicinal chemists for the following reasons:
-
Introduction of a Chiral Center: It provides a readily available source of a specific stereocenter.
-
Steric Shielding: The tert-butyl group can be used to control the approach of other molecules or to protect adjacent functional groups.
-
Modulation of Lipophilicity: The alkyl nature of the group can influence the overall lipophilicity of a molecule, which is a key parameter in drug design.
Derivatives of related butanamines have been investigated for their potential in neuroscience research, particularly as modulators of the GABAergic system for the treatment of epilepsy, neuropathic pain, and anxiety.[4]
Safety and Handling
3,3-Dimethylbutan-2-amine hydrochloride is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.
Hazard Statements: [19]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [19]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.[20]
References
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Chiral Amines in Modern Pharmaceutical Synthesis. [Link]
-
Journal of the Chemical Society. The Infrared Spectra of Secondary Amines and Their Salts. [Link]
-
ACS Publications. A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. [Link]
-
Scribd. FT-IR Spectrum Table. [Link]
-
University of California, Los Angeles. IR: amines. [Link]
-
PubChem. (S)-3,3-Dimethylbutan-2-amine hydrochloride. [Link]
-
ResearchGate. The infrared spectra of secondary amines and their salts. [Link]
-
PMC. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. [Link]
-
Chemsrc. CAS#:31519-55-8 | (S)-3,3-dimethylbutan-2-amine hydrochloride. [Link]
-
ResearchGate. Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). [Link]
-
ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]
-
University of Calgary. 1H NMR chemical shift ppm table. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
Wikipedia. Leuckart reaction. [Link]
-
PMC. Chiral Drugs: An Overview. [Link]
-
ResearchGate. Chemical shifts of the amine protons signal in ¹H NMR spectra of... [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
Scribd. Leuckart Reaction: Mechanism and Yields. [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
ResearchGate. Experimental conditions and yields 3,3-dimethyl-2-butanone for the... [Link]
-
Institute for Molecular Science. Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. [Link]
-
Vapourtec. A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. [Link]
-
Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
-
Pharmaceutical Technology. Advancing API Synthesis. [Link]
-
PMC. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. [Link]
-
Beilstein-Institut. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
Sources
- 1. CAS#:31519-55-8 | (S)-3,3-dimethylbutan-2-amine hydrochloride | Chemsrc [chemsrc.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylamine hydrochloride(593-51-1) 13C NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. scribd.com [scribd.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 15. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 17. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 18. vapourtec.com [vapourtec.com]
- 19. (S)-3,3-Dimethylbutan-2-amine hydrochloride | C6H16ClN | CID 23520136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
